2-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-N-(2-fluorophenyl)acetamide
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Overview
Description
2-[2-(BENZYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-N-(2-FLUOROPHENYL)ACETAMIDE is a complex organic compound with a unique structure that combines benzimidazole and acetamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(BENZYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-N-(2-FLUOROPHENYL)ACETAMIDE typically involves multiple steps. One common method starts with the preparation of 2-(BENZYLSULFANYL)-1H-BENZIMIDAZOLE, which is then reacted with 2-FLUOROPHENYLACETYL CHLORIDE under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-[2-(BENZYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-N-(2-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[2-(BENZYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-N-(2-FLUOROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[2-(BENZYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-N-(2-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
2-(BENZYLSULFANYL)-1H-BENZIMIDAZOLE: Shares the benzimidazole core but lacks the acetamide and fluorophenyl groups.
2-(PHENYLMETHYLTHIO)-1H-BENZIMIDAZOLE: Similar structure but with different substituents on the benzimidazole ring
Uniqueness
2-[2-(BENZYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-N-(2-FLUOROPHENYL)ACETAMIDE is unique due to its combination of benzimidazole, acetamide, and fluorophenyl functionalities. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Properties
Molecular Formula |
C22H18FN3OS |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-(2-benzylsulfanylbenzimidazol-1-yl)-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H18FN3OS/c23-17-10-4-5-11-18(17)24-21(27)14-26-20-13-7-6-12-19(20)25-22(26)28-15-16-8-2-1-3-9-16/h1-13H,14-15H2,(H,24,27) |
InChI Key |
WKUYGLFGYCLASZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
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